

Spectroscopic Profile of 1-Bromo-2-pentyne: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-pentyne

Cat. No.: B134421

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-bromo-2-pentyne**. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of **1-bromo-2-pentyne** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **1-bromo-2-pentyne** based on typical values for similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1-Bromo-2-pentyne**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ -CH ₂ -	~1.1	Triplet (t)	~7.5
-CH ₂ -C≡	~2.2	Quartet of triplets (qt)	~7.5, ~2.5
≡C-CH ₂ Br	~3.9	Triplet (t)	~2.5

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-Bromo-2-pentyne**

Carbon	Chemical Shift (δ , ppm)
$\text{CH}_3\text{-CH}_2\text{-}$	~ 12
$\text{CH}_3\text{-CH}_2\text{-}$	~ 13
$\text{-C}\equiv\text{C-CH}_2\text{Br}$	~ 75
$\text{-C}\equiv\text{C-CH}_2\text{Br}$	~ 85
$\equiv\text{C-CH}_2\text{Br}$	~ 25

Table 3: Predicted Infrared (IR) Absorption Data for **1-Bromo-2-pentyne**

Functional Group	Wavenumber (cm^{-1})	Intensity
C-H stretch (sp^3)	2950-2850	Medium-Strong
$\text{C}\equiv\text{C}$ stretch (internal alkyne)	2260-2100	Weak-Medium
C-H bend (CH_2)	~ 1465	Medium
C-Br stretch	650-550	Strong

Table 4: Predicted Mass Spectrometry (MS) Data for **1-Bromo-2-pentyne**

m/z	Interpretation
146/148	Molecular ion peak $[\text{M}]^+$ and $[\text{M}+2]^+$ due to ^{79}Br and ^{81}Br isotopes
67	$[\text{M} - \text{Br}]^+$ fragment
Various smaller fragments	Loss of alkyl groups

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **1-bromo-2-pentyne**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

- Dissolve approximately 10-20 mg of **1-bromo-2-pentyne** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

^1H NMR Acquisition:

- Insert the sample into the NMR probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Process the Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

^{13}C NMR Acquisition:

- Use the same sample prepared for ^1H NMR.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-bromo-2-pentyne**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of liquid **1-bromo-2-pentyne** onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Mount the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
- Place the sample in the beam path and acquire the sample spectrum.
- The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-bromo-2-pentyne**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

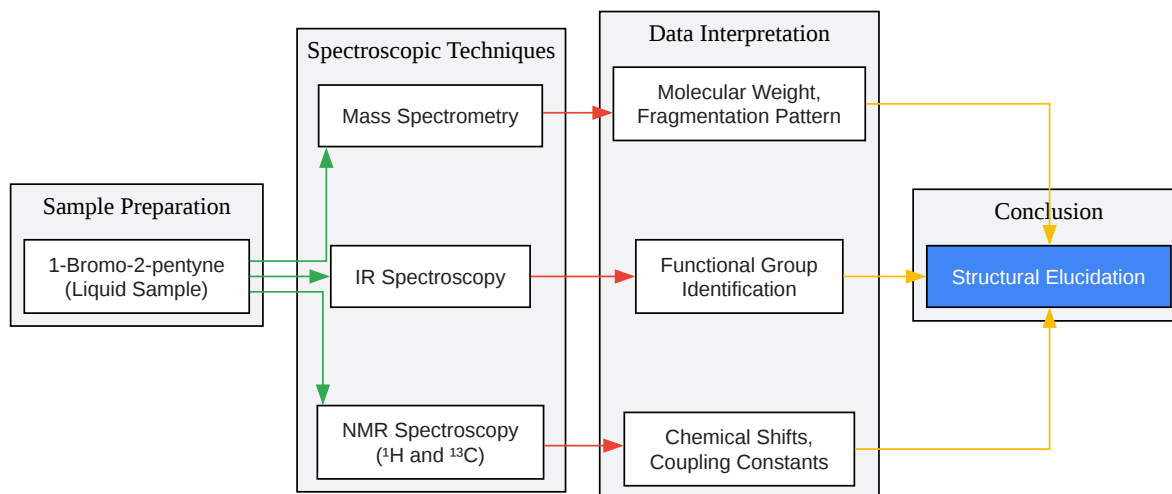
- Prepare a dilute solution of **1-bromo-2-pentyne** in a volatile organic solvent (e.g., dichloromethane or methanol). A typical concentration is around 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

- Inject the sample solution into the GC, where it is vaporized and separated from the solvent.
- The separated **1-bromo-2-pentyne** enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum. The presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity.^{[1][2]}

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-bromo-2-pentyne**.



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Caption: Workflow for the spectroscopic analysis of **1-bromo-2-pentyne**.

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